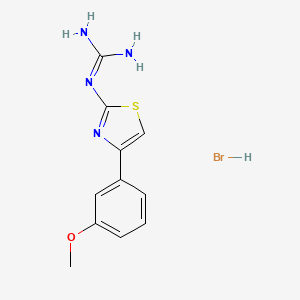
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide is a chemical compound known for its significant biological activities. It is a derivative of thiazole and guanidine, and it has been studied for its potential therapeutic applications, particularly in the treatment of ulcers .
Preparation Methods
The synthesis of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves several stepsThe final product is then treated with hydrobromic acid to obtain the hydrobromide salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide has been extensively studied for its scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of gastric ulcers.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide involves its interaction with specific molecular targets. It acts as a reversible, competitive, and selective inhibitor of gastric H+,K±ATPase, which is an enzyme responsible for the secretion of gastric acid. By inhibiting this enzyme, the compound reduces gastric acid secretion, thereby providing relief from ulcers .
Comparison with Similar Compounds
1-(4-(3-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide can be compared with other similar compounds, such as:
1-(4-(4-Methoxyphenyl)thiazol-2-yl)guanidine Hydrobromide: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-(4-(Chloromethyl)thiazol-2-yl)guanidine Hydrochloride: This compound has a chloromethyl group instead of a methoxy group, which can lead to different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and therapeutic potential.
Properties
Molecular Formula |
C11H13BrN4OS |
|---|---|
Molecular Weight |
329.22 g/mol |
IUPAC Name |
2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]guanidine;hydrobromide |
InChI |
InChI=1S/C11H12N4OS.BrH/c1-16-8-4-2-3-7(5-8)9-6-17-11(14-9)15-10(12)13;/h2-6H,1H3,(H4,12,13,14,15);1H |
InChI Key |
UTVXUDYQICKJCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















